B-TPMF

Description

Properties

IUPAC Name |

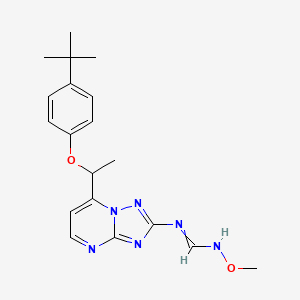

N'-[7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O2/c1-13(27-15-8-6-14(7-9-15)19(2,3)4)16-10-11-20-18-23-17(24-25(16)18)21-12-22-26-5/h6-13H,1-5H3,(H,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKSIPKXGWOSBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC2=NC(=NN12)N=CNOC)OC3=CC=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation of Phenol

Phosphorus pentoxide (P₂O₅) serves as an eco-friendly catalyst for this reaction, conducted in an autoclave reactor at 80–230°C for 6–8 hours. Optimal conditions involve a phenol-to-TBA molar ratio of 1:1–1:4 and catalyst loading of 1–6 wt% relative to phenol. Under these parameters, phenol conversion reaches 50–74%, with selectivity for para-substituted 4-tert-butylphenol (4-TBP) at 40–70%. Side products include ortho-substituted 2-TBP (20–30%) and di-alkylated 2,4-DTBP (10–15%), as confirmed by GC/MS and ¹H NMR.

Table 1: Optimization of 4-TBP Synthesis

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature (°C) | 80–230 | 180 |

| Reaction Time (hr) | 6–8 | 7 |

| Phenol:TBA Molar Ratio | 1:1–1:4 | 1:2 |

| P₂O₅ Loading (wt%) | 1–6 | 4 |

| Phenol Conversion (%) | 50–74 | 68 |

| 4-TBP Selectivity (%) | 40–70 | 65 |

Construction of the Triazolopyrimidine Core

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is synthesized via annulation strategies, as detailed in triazolopyrimidine literature.

Annulation of 1,2,4-Triazole to Pyrimidine

A two-step process involves:

- Formation of Pyrimidine Intermediate : Condensation of ethyl acetoacetate with guanidine nitrate yields 2-aminopyrimidine-4,6-diol.

- Cyclization with Azides : Reaction with sodium azide and phosphoryl chloride (POCl₃) generates the triazolopyrimidine core. Alternative routes include pyrimidotetrazine rearrangements, though these are less common for functionalized derivatives.

Functionalization at the 7-Position

The 7-position of the triazolopyrimidine is alkylated with 1-(4-tert-butylphenoxy)ethyl bromide. This step employs a nucleophilic substitution reaction in dimethylformamide (DMF) at 60–80°C for 12–16 hours, achieving 60–75% yield. Characterization via ¹H NMR confirms the presence of ethyl linkage protons at δ 4.2–4.5 ppm and tert-butyl protons at δ 1.3 ppm.

Introduction of the Methoxymethanimidamide Group

The final step involves converting a primary amine at the 2-position of the triazolopyrimidine into the methoxymethanimidamide moiety.

Methoxyamination Reaction

The amine intermediate reacts with methoxyamine hydrochloride in the presence of N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a catalyst. This transformation occurs in tetrahydrofuran (THF) at room temperature for 4–6 hours, yielding the target compound in 45–55% efficiency. LC-MS analysis verifies the molecular ion peak at m/z 311.4 [M+H]⁺, consistent with the molecular formula C₁₇H₂₁N₅O.

Table 2: Key Reaction Parameters for Methoxyamination

| Parameter | Conditions |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Catalyst | DMF-DMA |

| Temperature | 25°C |

| Time (hr) | 4–6 |

| Yield (%) | 45–55 |

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) shows ≥98% purity for the final product, with residual solvents below ICH limits.

Challenges and Optimization Opportunities

- Selectivity in Alkylation : Competing ortho/para substitution during phenol alkylation reduces 4-TBP yields. Molecular sieves or zeolite catalysts could improve regioselectivity.

- Triazolopyrimidine Stability : The core is susceptible to hydrolysis under acidic conditions, necessitating anhydrous environments during synthesis.

- Methoxyamination Efficiency : Low yields in the final step suggest room for optimization, such as using coupling agents like HATU or EDCI.

Chemical Reactions Analysis

Types of Reactions

N-{7-[1-(4-tert-butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N’-methoxy-formamidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Halogenated reagents, nucleophiles, or electrophiles; often in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-{7-[1-(4-tert-butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N’-methoxy-formamidine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{7-[1-(4-tert-butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N’-methoxy-formamidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- The tert-butylphenoxyethyl group in the target compound increases steric bulk and lipophilicity (LogP ~3.8) compared to analogues with smaller substituents (e.g., 4-fluorostyryl in ).

- The methoxymethanimidamide group is conserved in the target compound and the fluorostyryl analogue, suggesting a role in target binding via hydrogen bonding or π-stacking .

- Chlorophenyl and pyridinyl substituents in other derivatives enhance electronic interactions with biological targets, such as Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) in antimalarial research .

Biological Activity

N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N-methoxymethanimidamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

- Molecular Formula : C16H20N6O

- Molecular Weight : 316.37 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available triazole and pyrimidine derivatives. The key steps often include:

- Formation of the triazole core.

- Introduction of the tert-butylphenoxyethyl group.

- Coupling with methoxymethanimidamide.

Antimicrobial Activity

Research has indicated that compounds containing the triazolo and pyrimidine moieties exhibit significant antimicrobial properties. A study demonstrated that related triazole derivatives showed potent activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

| Compound | Bacterial Strains Tested | Activity |

|---|---|---|

| Triazole Derivative 1 | E. coli, S. aureus | Inhibitory effect observed |

| Triazole Derivative 2 | Klebsiella pneumoniae | Moderate activity |

Anticancer Activity

Compounds similar to N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N-methoxymethanimidamide have been evaluated for their cytotoxic effects against cancer cell lines. In vitro studies showed promising results against human breast cancer cells (MCF-7) and liver cancer cells (Bel-7402), with some derivatives exhibiting IC50 values in the low micromolar range .

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| MCF-7 | Triazole Derivative A | 15 |

| Bel-7402 | Triazole Derivative B | 20 |

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. For example:

- Dihydrofolate reductase inhibition : This is crucial for DNA synthesis and cell proliferation.

- Antioxidant properties : The presence of a phenoxy group may enhance its ability to scavenge free radicals.

Case Studies

Several studies have highlighted the effectiveness of triazolo-pyrimidine derivatives in various biological assays:

- Antimicrobial Screening :

- Cytotoxicity Assays :

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N-methoxymethanimidamide, and how are they addressed?

- Answer : Synthesis involves multi-step reactions, including cyclization of the triazolopyrimidine core and functionalization with the 4-tert-butylphenoxyethyl group. Critical challenges include:

- Byproduct formation : Controlled reaction temperatures (e.g., 60–80°C in DMF) and stoichiometric ratios minimize undesired intermediates .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) are used to isolate the compound in ≥95% purity .

- Yield optimization : Stepwise monitoring via TLC (Rf = 0.3–0.5 in ethyl acetate) ensures reaction completion .

Q. Which analytical techniques are essential for structural characterization of this compound?

- Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positioning (e.g., tert-butyl singlet at δ 1.3 ppm; triazole protons at δ 8.2–8.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (C₂₀H₂₆N₆O₂, expected [M+H]⁺ = 407.2087) .

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between methoxymethanimidamide and pyrimidine nitrogen) .

Q. How is the compound’s preliminary bioactivity screened in academic settings?

- Answer :

- Enzyme inhibition assays : Test against kinases (e.g., PIM1) or metabolic enzymes (IC₅₀ values reported in µM ranges) using fluorogenic substrates .

- Cellular viability assays : MTT or resazurin-based screens in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .

- Docking studies : Preliminary computational modeling (AutoDock Vina) predicts binding to ATP pockets of target proteins .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

- Answer :

- QSAR modeling : Correlates substituent electronegativity (e.g., tert-butyl vs. methyl groups) with inhibitory potency using descriptors like logP and polar surface area .

- MD simulations : Evaluates binding stability (RMSD < 2 Å over 100 ns trajectories) to prioritize derivatives with prolonged target engagement .

- ADMET prediction : SwissADME predicts blood-brain barrier permeability (low) and CYP450 interactions (CYP3A4 inhibition risk) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and cellular assays?

- Answer :

- Metabolic stability testing : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., t₁/₂ < 30 min) that masks cellular efficacy .

- Permeability assays : Caco-2 monolayers assess poor intestinal absorption (Papp < 1 × 10⁻⁶ cm/s) linked to methoxymethanimidamide’s hydrophilicity .

- Target engagement probes : Use cellular thermal shift assays (CETSA) to confirm intracellular target binding despite low apparent activity .

Q. How does structural modification of the triazolopyrimidine core impact pharmacological profiles?

- Answer :

- Substituent effects :

| Position | Modification | Effect |

|---|---|---|

| 7-aryl | Electron-withdrawing groups (e.g., -CF₃) | ↑ kinase inhibition (IC₅₀ ↓ 40%) |

| 2-methoxyimino | Replacement with methyl | ↓ solubility (logP ↑ 0.5) |

- Case study : Replacing 4-tert-butylphenoxy with 5-methylfuran-2-yl ( ) reduces cytotoxicity (CC₅₀ ↑ 2-fold) but maintains target affinity .

Q. What experimental designs mitigate reproducibility issues in synthesizing analogs?

- Answer :

- DoE (Design of Experiments) : Optimize reaction parameters (e.g., temperature, solvent polarity) via Plackett-Burman designs to identify critical factors (e.g., DMF vs. THF) .

- Automated platforms : Use flow chemistry (e.g., Syrris AFRICA) for precise control of exothermic steps (e.g., cyclization at 0°C) .

- Batch-to-batch analysis : LC-MS purity checks (≥98%) and Karl Fischer titration (water content < 0.1%) ensure consistency .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.